1-(4-ETHOXYBENZENESULFONYL)-1H-1,3-BENZODIAZOLE
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Overview
Description
1-(4-ETHOXYBENZENESULFONYL)-1H-1,3-BENZODIAZOLE is an organic compound that belongs to the class of benzoimidazoles This compound is characterized by the presence of a benzenesulfonyl group substituted with an ethoxy group at the para position, attached to a benzoimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ETHOXYBENZENESULFONYL)-1H-1,3-BENZODIAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzenesulfonyl chloride and 1H-benzoimidazole.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-ethoxybenzenesulfonyl chloride is added dropwise to a solution of 1H-benzoimidazole in an appropriate solvent like dichloromethane or tetrahydrofuran. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Continuous Stirring: Ensuring thorough mixing and reaction completion.
Automated Systems: Employing automated systems for precise control of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 1-(4-ETHOXYBENZENESULFONYL)-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The benzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can
Properties
Molecular Formula |
C15H14N2O3S |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-12-7-9-13(10-8-12)21(18,19)17-11-16-14-5-3-4-6-15(14)17/h3-11H,2H2,1H3 |
InChI Key |
FYUWKJWJGQARSL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
solubility |
42.4 [ug/mL] |
Origin of Product |
United States |
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